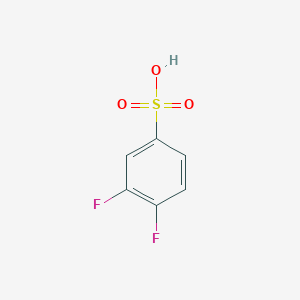

3,4-Difluorobenzenesulfonic acid

描述

Significance of Fluorinated Organic Compounds in Modern Chemical Science

Fluorinated organic compounds have become indispensable in modern chemical science, with applications spanning a wide array of fields from materials science to medicinal chemistry. alfa-chemistry.com The unique properties of the fluorine atom, when incorporated into organic molecules, bestow remarkable characteristics upon the resulting compounds. The carbon-fluorine bond is the strongest single bond in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.org This high bond strength contributes significantly to the thermal and chemical stability of organofluorine compounds. wikipedia.orgyoutube.com

Fluorine is the most electronegative element, leading to a high dipole moment in the carbon-fluorine bond. wikipedia.org Despite this polarity, the small size of the fluorine atom allows it to replace hydrogen in organic molecules without causing significant steric distortion. alfa-chemistry.com This combination of stability, polarity, and minimal steric hindrance allows for the fine-tuning of a molecule's physical, chemical, and biological properties. youtube.comacs.org

In medicinal chemistry, the introduction of fluorine into a drug candidate can enhance its metabolic stability, bioavailability, and binding affinity to target enzymes or receptors. youtube.comnih.gov It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com Notable examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) and the antibiotic ciprofloxacin. alfa-chemistry.com

In materials science, fluorinated compounds are prized for their unique properties. alfa-chemistry.com Fluoropolymers, for instance, exhibit exceptional chemical resistance, thermal stability, and low coefficients of friction, making them ideal for use as lubricants and in non-stick coatings. alfa-chemistry.comacs.org They are also used in the manufacturing of liquid crystal displays and as membranes in fuel cells. alfa-chemistry.comnih.gov

The strategic incorporation of fluorine atoms can also influence the electronic properties of molecules, which is a valuable tool in the field of organometallic chemistry and catalysis. acs.org By modifying the electron density of ligands, the reactivity and selectivity of metal catalysts can be precisely controlled. acs.org

Overview of Academic Research Domains for 3,4-Difluorobenzenesulfonic Acid

This compound , with its chemical formula C₆H₄F₂O₃S, is a difluorinated aromatic sulfonic acid that has garnered interest in various academic research domains. chemspider.com While specific research on this particular isomer is not as extensively documented as some other fluorinated compounds, its structural features suggest its utility in areas that leverage the unique properties of both the sulfonic acid group and the difluorinated phenyl ring. Benzenesulfonic acid and its derivatives are known to be strong acids and are utilized in catalysis and as intermediates in organic synthesis. wikipedia.org

Catalysis: Arylsulfonic acids are often employed as strong acid catalysts in a variety of organic reactions. The presence of two fluorine atoms on the benzene (B151609) ring of this compound would significantly increase its acidity compared to unsubstituted benzenesulfonic acid, making it a potentially more effective catalyst for reactions such as esterification, alkylation, and rearrangement reactions.

Organic Synthesis: As a functionalized aromatic compound, this compound can serve as a versatile building block in the synthesis of more complex molecules. The sulfonic acid group can be converted into other functional groups like sulfonyl chlorides or sulfonamides, which are important intermediates in the synthesis of pharmaceuticals and other specialty chemicals. wikipedia.org The difluorinated phenyl ring provides a stable and lipophilic core that can be further functionalized.

Polymer Chemistry: Sulfonated polymers are crucial components in the development of proton exchange membranes (PEMs) for fuel cells. The sulfonic acid groups facilitate proton transport, while the polymer backbone provides mechanical stability. The incorporation of fluorine into these polymers enhances their chemical and thermal stability. While research may not have specifically focused on the polymerization of this compound itself, it represents a potential monomer for the synthesis of novel fluorinated ionomers with tailored properties for applications in energy and materials science.

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C₆H₄F₂O₃S | 194.15 |

| Benzenesulfonic acid | C₆H₆O₃S | 158.17 |

| 3,4-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 |

| 3,4-Diaminobenzenesulfonic acid | C₆H₈N₂O₃S | 192.20 |

This table is generated based on data from various chemical databases and is for informational purposes.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4-difluorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVOQJHAIJQXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585882 | |

| Record name | 3,4-Difluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185115-56-3 | |

| Record name | 3,4-Difluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Difluorobenzenesulfonic Acid and Its Derivatives

Direct Sulfonation Approaches

The introduction of a sulfonic acid group onto the 1,2-difluorobenzene (B135520) ring is most commonly achieved through direct sulfonation methods. These approaches involve the reaction of the aromatic substrate with a sulfonating agent, leading to the formation of the desired sulfonic acid.

Electrophilic Aromatic Sulfonation Protocols

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry, and it represents the most direct route to aryl sulfonic acids. wikipedia.org In the case of 3,4-difluorobenzenesulfonic acid, this involves the reaction of 1,2-difluorobenzene with a strong sulfonating agent.

The typical sulfonating agent is fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) or sulfur trioxide itself. youtube.comyoutube.com The reaction proceeds through the attack of the electron-rich aromatic ring on the electrophilic sulfur atom of the sulfonating agent. The presence of two fluorine atoms on the benzene (B151609) ring deactivates it towards electrophilic attack due to their electron-withdrawing inductive effect. However, the sulfonation of 1,2-difluorobenzene can still be achieved under appropriate reaction conditions. The reaction with fuming sulfuric acid at elevated temperatures is a common protocol. rsc.org For instance, the sulfonation of 1,3-difluorobenzene (B1663923) has been achieved by heating with fuming sulfuric acid (20-30% SO₃) to 200°C for 15 hours. rsc.org

The mechanism of sulfonation involves the generation of a highly electrophilic species, often considered to be protonated sulfur trioxide (HSO₃⁺) or a related species, which is then attacked by the π-electrons of the aromatic ring. saskoer.camasterorganicchemistry.comyoutube.com This is followed by the loss of a proton to restore aromaticity. The reaction is also reversible, a characteristic that distinguishes it from many other electrophilic aromatic substitutions. wikipedia.orgyoutube.com

A general representation of the electrophilic sulfonation of 1,2-difluorobenzene is shown below:

C₆H₄F₂ + SO₃/H₂SO₄ → C₆H₃F₂(SO₃H) + H₂O

Catalytic Enhancements in Sulfonation Reactions

To improve reaction rates and yields, various catalysts can be employed in sulfonation reactions. While sulfuric acid itself acts as a catalyst, other substances can further accelerate the process. acs.org Historically, mercury salts were used, but due to their toxicity, more environmentally benign alternatives are sought. wikipedia.org

Modern approaches include the use of solid acid catalysts and other promoters. For example, silica-supported catalysts like SiO₂/HClO₄ and SiO₂/KHSO₄ have been shown to be effective and reusable for the sulfonation of aromatic compounds using sodium bisulfite. researchgate.netajgreenchem.com These green catalysts can significantly reduce reaction times, especially under microwave irradiation. ajgreenchem.com While specific examples for this compound are not detailed, the general principles of using such catalysts to overcome the deactivating effect of the fluorine atoms are applicable. The use of catalysts can lead to milder reaction conditions and improved selectivity. acs.org

Synthesis of Functionalized Derivatives from this compound

Once this compound is obtained, it can be converted into a variety of more reactive derivatives, which serve as versatile intermediates in organic synthesis.

Formation of Sulfonyl Halides and Esters

One of the most important transformations of sulfonic acids is their conversion to sulfonyl halides, particularly sulfonyl chlorides. google.com These compounds are highly reactive and are precursors to sulfonamides and sulfonate esters. The most common method for this conversion is the reaction of the sulfonic acid or its salt with a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.com

For example, the synthesis of 3,4-difluorobenzenesulfonyl chloride from the corresponding sulfonic acid would proceed as follows:

C₆H₃F₂(SO₃H) + SOCl₂ → C₆H₃F₂(SO₂Cl) + SO₂ + HCl

The resulting 3,4-difluorobenzenesulfonyl chloride is a key intermediate for introducing the 3,4-difluorobenzenesulfonyl group into other molecules. chemicalbook.comchemdad.com It can be used to synthesize various compounds, including potential pharmaceutical agents. chemicalbook.com

Sulfonate esters can be prepared from sulfonyl chlorides by reaction with alcohols. wikipedia.org This reaction provides a means to introduce the 3,4-difluorobenzenesulfonate group as a leaving group or as a protective group in organic synthesis.

Alternatively, sulfonyl fluorides can be synthesized directly from sulfonic acids or their salts. rsc.org Thionyl fluoride (B91410) or reagents like Xtalfluor-E® can be used for this transformation. rsc.org The synthesis of fluorinated benzenesulfonyl fluorides can also be achieved through processes involving fluorinating agents like potassium fluoride. google.com

Transformation into Other Sulfur-Containing Moieties

Beyond sulfonyl halides and esters, this compound and its derivatives can be transformed into other important sulfur-containing functional groups.

For instance, reduction of sulfonyl chlorides can lead to the formation of thiols. The direct conversion of sulfonic acids to other sulfur-containing compounds is also possible. The sulfonic acid group can be removed (desulfonation) under certain conditions, which can be useful in synthetic strategies where the sulfonyl group is used as a temporary blocking group to direct other substitutions. youtube.com

Strategic Considerations in Novel Synthetic Route Development

The development of novel synthetic routes for this compound and its derivatives is driven by the need for more efficient, cost-effective, and environmentally friendly processes. Key considerations include:

Starting Material Availability: The choice of starting material, such as 1,2-difluorobenzene, is crucial. The synthesis of this precursor can be achieved through methods like the Balz-Schiemann reaction starting from 2-fluoroaniline. wikipedia.org

Regioselectivity: Controlling the position of sulfonation on the difluorobenzene ring is critical. The directing effects of the fluorine atoms must be carefully considered to achieve the desired 3,4-disubstituted product.

Reaction Conditions: Optimizing reaction conditions, including temperature, reaction time, and the choice of solvent and catalyst, is essential to maximize yield and minimize by-product formation. The use of greener solvents and catalysts is a growing trend. researchgate.netajgreenchem.com

Purification: Developing efficient purification methods is important for obtaining high-purity products. Techniques like recrystallization and chromatography are often employed. rsc.org

Recent research has explored alternative synthetic strategies, such as the decarboxylative halosulfonylation of aromatic carboxylic acids, which provides a novel route to sulfonyl halides. princeton.edu While not yet specifically applied to this compound, such innovative methods could offer future pathways for its synthesis.

Advanced Characterization Techniques for Research Investigation

Spectroscopic Analysis for Structural Confirmation of Synthesized Compounds (e.g., NMR, HRMS)

Spectroscopic methods are fundamental to the unequivocal structural elucidation of synthesized compounds like 3,4-Difluorobenzenesulfonic acid. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are two of the most powerful techniques in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms within the molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would be acquired.

¹H NMR: The proton NMR spectrum would reveal signals corresponding to the aromatic protons. The chemical shifts, splitting patterns (multiplicities), and coupling constants (J values) of these signals are diagnostic of the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon, with the carbons attached to fluorine and the sulfonate group showing characteristic downfield shifts.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would show distinct signals for the two fluorine atoms, confirming their presence and providing information about their electronic environment and coupling to neighboring protons and each other.

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound (C₆H₄F₂O₃S), the expected exact mass can be calculated and compared with the experimentally determined value. This high degree of accuracy helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass.

Chromatographic and Purity Assessment Methodologies in Research Settings

Chromatographic techniques are essential for separating this compound from any unreacted starting materials, byproducts, or other impurities, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purity analysis of non-volatile compounds like sulfonic acids. A reversed-phase HPLC method would typically be developed. In such a method, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as phosphoric acid or formic acid to ensure good peak shape for the acidic analyte. The retention time of the main peak corresponding to this compound and the area percentage of this peak relative to any impurity peaks would be used to determine its purity. For instance, a patent for the related compound 3,4-difluorophenylboronic acid describes an HPLC method using an octadecyl-bonded silica (B1680970) column with a water-acetonitrile mobile phase containing phosphoric acid, highlighting a relevant approach for such fluorinated aromatics. sigmaaldrich.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A suitable solvent system would be chosen to achieve good separation between the product and any impurities on a silica gel plate.

Advanced Diffraction and Microscopic Techniques for Material Characterization

When this compound is obtained as a crystalline solid, diffraction and microscopic techniques can provide valuable information about its solid-state structure.

X-ray Powder Diffraction (XRPD): XRPD is a powerful, non-destructive technique used to analyze the crystalline nature of a material. The diffraction pattern obtained is a unique "fingerprint" for a specific crystalline phase. For this compound, an XRPD pattern would confirm its crystallinity and could be used for phase identification and purity analysis in the solid state. While specific XRPD data for this compound is not publicly documented, the general methodology involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The positions and intensities of the diffraction peaks are determined by the crystal lattice of the compound.

Microscopy: Techniques such as Scanning Electron Microscopy (SEM) can be used to visualize the morphology, particle size, and shape of the crystalline this compound. This information can be important in understanding its physical properties and handling characteristics.

Theoretical and Computational Investigations of 3,4 Difluorobenzenesulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of a molecule like 3,4-difluorobenzenesulfonic acid. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies.

Electronic Structure: Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) would be utilized to optimize the molecular geometry of this compound. researchgate.netnih.gov These calculations would provide key insights into bond lengths, bond angles, and dihedral angles. For instance, studies on substituted benzenesulfonic acids have used DFT with the B3LYP functional and the cc-pVTZ basis set to determine the most stable conformers. researchgate.net The presence of the two adjacent fluorine atoms on the benzene (B151609) ring is expected to influence the electron density distribution through their inductive and resonance effects.

Molecular Reactivity: The electronic structure data can be used to predict the molecule's reactivity. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov For this compound, the HOMO would likely be localized on the electron-rich aromatic ring, while the LUMO might be associated with the sulfonyl group and the C-F antibonding orbitals.

A molecular electrostatic potential (MEP) map would also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. The MEP would show negative potential (red/yellow) around the oxygen atoms of the sulfonic acid group, indicating their susceptibility to electrophilic attack, and positive potential (blue) around the acidic proton and potentially near the C-F bonds.

Density Functional Theory (DFT) Studies on Acidic Properties and Proton-Donating Capabilities

DFT is a powerful tool for investigating the acidic properties of molecules. For this compound, DFT calculations could be employed to predict its acid dissociation constant (pKa) and to understand the factors influencing its proton-donating ability. Benzenesulfonic acid itself is a strong acid with a pKa of approximately -2.8. acs.orgwikipedia.org

The presence of two fluorine atoms on the benzene ring is expected to increase the acidity of the sulfonic acid group compared to the unsubstituted benzenesulfonic acid. This is due to the strong electron-withdrawing inductive effect of fluorine, which would stabilize the resulting sulfonate anion (3,4-difluorobenzenesulfonate) after deprotonation.

A relevant DFT study on sulfonic acids with fluorinated side chains demonstrated that the presence of fluorine atoms significantly enhances the proton dissociation property. researchgate.net The study found that fluorinated model compounds could dissociate their proton when hydrated by only three water molecules, whereas non-fluorinated analogues required four. researchgate.net This suggests that the fluorine atoms in this compound would facilitate the release of its proton, making it a very strong acid.

To quantify this, DFT calculations would model the deprotonation reaction in the gas phase and in a solvent (typically water, using a continuum solvation model). The change in Gibbs free energy for the deprotonation reaction would be calculated to determine the theoretical pKa value.

Table 1: Illustrative Data from a DFT Study on Acidity

| Property | Unsubstituted Benzenesulfonic Acid | This compound (Predicted) | Rationale for Prediction |

| Calculated Gas-Phase Acidity (ΔG, kcal/mol) | Value from literature/calculation | More negative value | Stabilization of the conjugate base by electron-withdrawing fluorine atoms. |

| Calculated pKa (in water) | ~ -2.8 acs.org | < -2.8 | Enhanced inductive effect from two fluorine atoms. researchgate.net |

| Number of Water Molecules for Proton Dissociation | 4 (for non-fluorinated models) researchgate.net | Likely 3 or fewer | Increased acidity due to fluorination. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations would provide insights into the dynamic behavior of this compound in a condensed phase, such as in aqueous solution. MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system.

Conformational Analysis: While the benzene ring is rigid, the sulfonic acid group can rotate around the C-S bond. MD simulations could explore the conformational landscape of this rotation and determine the most populated conformations in solution.

Intermolecular Interactions: A key application of MD simulations would be to study the interactions between this compound and solvent molecules, particularly water. These simulations would reveal the structure of the hydration shells around the sulfonate headgroup and the fluorinated aromatic ring. Studies on similar molecules like alkyl aryl sulfonates show the importance of hydrogen bonding between the sulfonic acid group and water. pku.edu.cn For this compound, MD would allow for the calculation of:

Radial Distribution Functions (RDFs): To determine the probability of finding a water molecule at a certain distance from the sulfonate group's oxygen atoms or the acidic proton.

Hydrogen Bond Dynamics: To analyze the number and lifetime of hydrogen bonds formed between the acid and surrounding water molecules. pku.edu.cn

Aggregation Behavior: At higher concentrations, MD simulations could predict whether the molecules tend to self-assemble into larger structures, such as micelles, a behavior observed for some sulfonates. pku.edu.cnnih.gov

Computational Predictions of Spectroscopic Signatures and Physico-Chemical Behaviors

Computational methods can predict various spectroscopic signatures, which are invaluable for experimental characterization. DFT calculations are commonly used to predict vibrational (infrared and Raman) and electronic (UV-Vis) spectra.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies and intensities of the molecule. These calculated frequencies are often scaled to better match experimental data. Such calculations have been successfully applied to related molecules like 2,3- and 2,4-difluorobenzoic acid. nih.gov For this compound, this would allow for the assignment of specific peaks in the experimental IR and Raman spectra to particular vibrational modes, such as the S=O stretching, O-H stretching, S-O stretching, C-F stretching, and various benzene ring vibrations.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Expected Intensity |

| O-H Stretch | ~3500-3600 | Medium |

| C-H Aromatic Stretch | ~3000-3100 | Medium |

| S=O Asymmetric Stretch | ~1350 | Strong |

| S=O Symmetric Stretch | ~1150 | Strong |

| C-F Stretch | ~1200-1250 | Strong |

| Benzene Ring C=C Stretch | ~1400-1600 | Medium-Strong |

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov This would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions are typically π → π* transitions within the aromatic ring.

Physico-Chemical Behaviors: Computational chemistry can also predict various physico-chemical properties. PubChem, for example, lists several computed properties for the isomeric 2,4-difluorobenzenesulfonic acid, including a predicted pKa, XLogP3 (a measure of lipophilicity), and polar surface area. nih.gov Similar data could be readily calculated for the 3,4-difluoro isomer.

Mechanistic Studies of Reactions Involving this compound

Theoretical methods are crucial for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its role as a catalyst or its participation in reactions like desulfonation.

Catalysis: As a strong acid, this compound can act as a proton source to catalyze various organic reactions, such as esterification or hydrolysis. Computational studies would model the reaction pathway, identifying the transition state structures and calculating the activation energies. This would help in understanding the catalytic efficiency and selectivity.

Desulfonation: Aromatic sulfonic acids can undergo desulfonation (the reverse of sulfonation) when heated in water, yielding the corresponding arene and sulfuric acid. wikipedia.org Computational modeling could investigate the mechanism of this reaction for this compound. This would involve locating the transition state for the protonation of the aromatic ring at the carbon bearing the sulfonate group (ipso-position), which is the key step in the desulfonation process. The calculated activation energy would provide an estimate of the temperature and conditions required for this reaction to occur. The electron-withdrawing fluorine atoms may influence the stability of the transition state and thus the rate of desulfonation compared to unsubstituted benzenesulfonic acid.

Challenges and Future Research Directions

Optimization of Synthetic Processes for Enhanced Efficiency and Scalability

The efficient and scalable synthesis of 3,4-Difluorobenzenesulfonic acid is a primary hurdle that needs to be addressed for its wider application. Current synthetic routes often involve multi-step processes that may suffer from moderate yields, the use of harsh reagents, and difficulties in purification. Future research is expected to focus on several key areas to optimize its production.

One promising avenue is the development of novel catalytic systems for the direct sulfonation of 1,2-difluorobenzene (B135520). This approach would be more atom-economical compared to existing methods. Furthermore, the exploration of continuous flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, reproducibility, and scalability. Flow reactors would allow for precise control over reaction parameters such as temperature and reaction time, potentially leading to higher yields and purity.

Another area of focus will be the development of more environmentally friendly synthetic methods. This includes the use of greener solvents and reagents to minimize the environmental impact of the production process. The optimization of reaction conditions to reduce energy consumption and waste generation will also be a critical aspect of future research.

Elucidation of Complex Catalytic Mechanisms and Active Site Characterization

While benzenesulfonic acids are known to be effective catalysts in various organic transformations, the specific catalytic mechanisms involving this compound are not yet fully understood. The presence of two fluorine atoms on the benzene (B151609) ring significantly influences its electronic properties and, consequently, its catalytic activity.

Future research will need to employ a combination of experimental and computational techniques to elucidate these complex mechanisms. In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can provide valuable insights into the reaction intermediates and the role of the catalyst. Computational modeling, including density functional theory (DFT) calculations, will be instrumental in mapping out the reaction pathways and understanding the energetic profiles of the catalytic cycle. A deeper understanding of the mechanism of reactions like the desulfonation of benzenesulfonic acid, which can be reversible, is also crucial for optimizing its use as a catalyst or a directing group in synthesis. youtube.comyoutube.com

Characterizing the active sites of catalysts derived from or incorporating the 3,4-difluorobenzenesulfonate moiety is also a key research direction. This knowledge is essential for the rational design of more efficient and selective catalysts for specific applications.

Broadening the Scope of Medicinal and Agrochemical Applications

The unique properties conferred by the difluorophenyl group make this compound an attractive building block for the synthesis of novel bioactive molecules. While its direct applications are still emerging, its precursor, 3,4-difluorobenzenesulfonyl chloride, has been used in the synthesis of complex heterocyclic compounds like indole (B1671886) derivatives, which are prevalent scaffolds in medicinal chemistry. chemdad.comsigmaaldrich.com The resulting sulfonamides are of significant interest.

Future research will likely focus on expanding the library of compounds derived from this compound and evaluating their biological activities. This includes the synthesis of novel sulfonamides, esters, and salts for screening in a wide range of therapeutic areas, such as oncology, infectious diseases, and metabolic disorders. The development of derivatives as potential enzyme inhibitors is a particularly promising avenue.

In the agrochemical sector, the introduction of the 3,4-difluorophenylsulfonyl moiety into new pesticide and herbicide candidates could lead to improved efficacy, selectivity, and metabolic stability. Research into related compounds like 3,4-diaminobenzenesulfonic acid has highlighted the potential of substituted benzenesulfonic acids in the preparation of products for the phytosanitary sector. google.comjustia.com This suggests a valuable research trajectory for its difluoro analog.

Integration of this compound into Emerging Technologies

The application of this compound is not limited to the life sciences. Its unique electronic and chemical properties make it a candidate for integration into various emerging technologies. For instance, its derivatives could be explored as components in advanced polymer systems. The sulfonic acid group can impart ion-exchange properties, making such polymers potentially useful as membranes in fuel cells or for water purification. The fluorine atoms can enhance thermal stability and chemical resistance.

Furthermore, the potential of this compound in the field of materials science, particularly for electronic applications, warrants investigation. Fluorinated aromatic compounds are of interest for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The strong electron-withdrawing nature of the sulfonyl group and the fluorine atoms could be leveraged to tune the electronic properties of new materials.

Sustainable Chemistry Approaches in Synthesis and Application Development

The principles of green chemistry are increasingly guiding the development of new chemical processes and applications. For this compound, this translates into a multi-faceted research effort towards sustainability.

In terms of synthesis, future work will emphasize the development of catalytic processes that minimize waste and avoid the use of toxic reagents and solvents. The concept of "click chemistry," which focuses on highly efficient and specific reactions, could be applied to the synthesis of derivatives of this compound.

In its applications, research will aim to design molecules with enhanced biodegradability to reduce their environmental persistence. The development of catalytic systems based on this compound that can be easily recovered and recycled will also be a key aspect of sustainable chemistry approaches. This includes the immobilization of the sulfonic acid on solid supports to create heterogeneous catalysts that can be readily separated from reaction mixtures.

常见问题

Q. Basic

- Organic modifier : 20–30% acetonitrile balances resolution and run time .

- Buffer : 20 mM phosphate buffer (pH 3) minimizes ionization variability.

- Ion-pair reagent : 4 mM SOS improves peak symmetry for sulfonic acids .

How does this compound compare to non-fluorinated analogs in catalytic applications?

Advanced

The compound’s enhanced acidity (pK ~0.5–1.0) makes it a superior catalyst in esterification and alkylation reactions. In contrast to non-fluorinated benzenesulfonic acids, its stability at >150°C allows reuse in continuous-flow systems . Comparative studies using TON (turnover number) and TOF (turnover frequency) metrics are advised to quantify performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。